[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound notable for its intricate molecular structure, which includes a chloro-substituted phenyl ring and a trichlorocyclohexadiene moiety. This compound's molecular formula is , indicating the presence of multiple chlorine atoms and a nitrogen atom in its structure. The unique arrangement of these atoms suggests potential reactivity and biological activity, making it of significant interest in various scientific fields, particularly pharmacology and organic synthesis .
The synthesis of [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be approached through various organic chemistry techniques. Common methods include:
These methods require careful control of reaction conditions such as temperature and pressure to optimize yields and purity .
The molecular structure of [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethyl-2-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| InChI Key | KLUIYNUZMJZBGA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C(=CC=C1)Cl)C2CC=C(C(=C2Cl)Cl)Cl |
The structure exhibits multiple chlorine substitutions on the cyclohexadiene ring, contributing to its chemical properties and potential biological activities .
The chemical behavior of [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be analyzed through various types of reactions:
These reactions are critical for understanding how the compound behaves in biological systems and its potential applications in medicinal chemistry .
The mechanism of action for [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction may lead to various pharmacological effects depending on the specific context in which the compound is utilized .
Relevant data include:
[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:
The unique combination of structural features makes this compound a candidate for further research in pharmacology and materials science .
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5